5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole CAS 2305252-03-1 properties
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole CAS 2305252-03-1 properties
An In-depth Technical Guide to 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole (CAS 2305252-03-1): A Key Intermediate in Synthetic Chemistry
Executive Summary: 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a privileged thiazole scaffold and a protected aldehyde functional group. This unique combination makes it a valuable and versatile building block for medicinal chemists and researchers in drug development. The thiazole core is a common feature in numerous FDA-approved drugs, prized for its metabolic stability and diverse biological activities.[1][2][3] The dimethoxyethyl group serves as a latent aldehyde, which can be unmasked under specific conditions to allow for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its molecular profile, synthetic utility, plausible manufacturing routes, and anticipated analytical characteristics, positioning it as a key intermediate for the synthesis of complex molecular architectures.
Core Molecular Profile
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is defined by its core thiazole ring, substituted at the 2-position with a methyl group and at the 5-position with a dimethoxyethyl group. This structure provides a stable aromatic core with a versatile functional handle.
Chemical Structure and Identifiers
Caption: 2D Structure of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2305252-03-1 | [4] |
| Molecular Formula | C₈H₁₃NO₂S | [4][5] |
| IUPAC Name | 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole | |
| SMILES | CC1=NC=C(CC(OC)OC)S1 | [4][5] |
| InChIKey | SUUMPMRRWQEWNB-UHFFFAOYSA-N |[5] |
Physicochemical Properties
Detailed experimental data for this specific compound is not widely published. The properties listed below are based on available supplier information and computational predictions.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 187.26 g/mol | [4] |
| Monoisotopic Mass | 187.0667 Da | [5] |
| XlogP (Predicted) | 1.5 | Predicted octanol/water partition coefficient.[5] |
| Physical Form | Solid | Inferred from related compounds. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Inferred from related thiazole derivatives.[6] |
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[3] This is due to its presence in a wide range of biologically active compounds, including natural products like Thiamine (Vitamin B1) and blockbuster drugs such as the anti-HIV agent Ritonavir.[1]
Key attributes of the thiazole ring in drug design include:
-
Aromaticity and Stability: The ring is aromatic, conferring high chemical and metabolic stability.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Versatile Substitution: The ring can be functionalized at the 2, 4, and 5 positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.
Synthetic Versatility: The Latent Aldehyde
A key feature of this molecule is the 5-(2,2-dimethoxyethyl) group. This is an acetal, one of the most common and reliable protecting groups for an aldehyde. In the presence of an acid catalyst (e.g., HCl in water/THF), the acetal can be hydrolyzed to reveal the highly reactive aldehyde functionality.
Caption: Proposed Hantzsch synthesis route for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 1-bromo-4,4-dimethoxybutan-2-one (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes several hours. [7]3. Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve neutralization with a mild base (e.g., NaHCO₃ solution), extraction with an organic solvent (e.g., ethyl acetate), and subsequent purification by column chromatography on silica gel to yield the pure 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole.
Causality Note: The Hantzsch synthesis is chosen for its reliability and high yields in producing substituted thiazoles. [3][8]Using thioacetamide directly provides the required 2-methyl substituent on the final ring structure. The key is the selection of the corresponding α-haloketone, which dictates the substitution at the 4 and 5 positions.
Anticipated Spectroscopic Characterization
No experimental spectra are publicly available for this compound. However, based on its structure, the following spectroscopic signatures can be predicted:
-
¹H NMR: The spectrum would show a singlet for the C2-methyl protons (~2.7 ppm), a singlet for the C4-proton of the thiazole ring (~7.0-7.5 ppm), a triplet for the CH₂ group of the side chain, a triplet for the CH group of the side chain, and a singlet for the two equivalent methoxy groups (~3.3 ppm).
-
¹³C NMR: Resonances for the thiazole ring carbons, the methyl carbon, and the carbons of the dimethoxyethyl side chain would be observed.
-
Mass Spectrometry: The Electron Ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 187. The predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification via techniques like ion mobility-mass spectrometry. [5]* Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=N and C=C stretching of the aromatic thiazole ring (~1500-1600 cm⁻¹) and strong C-O stretching bands for the acetal group (~1050-1150 cm⁻¹). [6]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS 2305252-03-1 is not available. However, based on safety information for related thiazole compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection. [9]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. [10]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11][12]* Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from oxidizing agents. [10]* Hazards: Related compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. [9][11]
Applications in Drug Discovery
The primary value of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole lies in its role as a versatile intermediate in the drug discovery pipeline. Its structure is not typically a final drug candidate itself, but rather a key piece for constructing larger, more complex molecules for biological screening.
Caption: Role of the title compound in a typical drug discovery workflow.
By deprotecting the aldehyde and performing diversification chemistry, a library of novel thiazole-containing compounds can be rapidly synthesized. These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify "hits"—compounds that show desired activity. [13][14]These hits can then be further optimized in a process known as lead optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to a preclinical drug candidate. [15][16]
Conclusion
5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is more than just a chemical entry in a catalog; it is a strategically designed synthetic intermediate. Its value is derived from the potent combination of a biologically relevant thiazole core and a masked, highly versatile aldehyde functional group. For researchers in drug discovery and organic synthesis, this compound offers a reliable and efficient starting point for the construction of novel and complex molecules with the potential for significant biological activity. Its utility underscores the importance of intelligent molecular design where latent functionality can be unmasked on demand to accelerate the discovery of new chemical entities.
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- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET for 2-Amino-5-methylthiazole.
- Mruthyunjayaswamy, B. H. M., & Suresha, G. P. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 263-271.
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- Al-Majidi, S. M. H., et al. (2024). Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential. Egyptian Journal of Chemistry.
- Zhang, J., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Chemical and Pharmaceutical Research, 2(2), 239-245.
- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”.
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- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
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- Gupta, S., et al. (2022). A Review on Drug Design. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(1), 673-690.
- Friedrich, L., et al. (2021). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. Advanced Science, 8(16), 2100832.
- Drug Discovery Chemistry. (2025). Conference Program.
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